Methoprene

Catalog No.
S535130
CAS No.
40596-69-8
M.F
C19H34O3
M. Wt
310.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoprene

CAS Number

40596-69-8

Product Name

Methoprene

IUPAC Name

propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+

InChI Key

NFGXHKASABOEEW-LDRANXPESA-N

SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC

Solubility

In water, 1.4 mg/L at room temperature
In water, 1.39 mg/L at 25 °C
Soluble in most organic solvents.

Synonyms

Altosid, Altosid PS 10, Altosid PS-10, Altosid PS10, Methoprene, ZR 515, ZR-515, ZR515

Canonical SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC

Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC

Description

The exact mass of the compound Methoprene is 310.2508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.51e-06 min water, 1.4 mg/l at room temperaturein water, 1.39 mg/l at 25 °csoluble in most organic solvents.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Invertebrate Hormones - Insect Hormones - Juvenile Hormones. It belongs to the ontological category of farnesane sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Disrupting Insect Development

Methoprene mimics the effects of juvenile hormone (JH), a natural hormone crucial for insect development and molting. When ingested by immature insects (larvae and nymphs), methoprene disrupts their hormonal balance, preventing them from molting into adults. This effectively halts their development and reproduction, leading to population control.

Studies have demonstrated the efficacy of methoprene against various pests, including mosquitoes, flies, cockroaches, and beetles. For instance, research has shown that methoprene-based larvicides are effective in controlling mosquito populations, which can be vectors for diseases like West Nile virus [].

Methoprene is a synthetic insect growth regulator that mimics juvenile hormones in insects, preventing normal growth and development. Its chemical formula is C19_{19}H34_{34}O3_{3}, and it has a molecular weight of 310.5 g/mol. Methoprene acts primarily by interfering with the molting process, inhibiting the transition from larval to adult stages in insects, which includes preventing egg-laying and hatching. There are two main isomers of methoprene: S-methoprene, which is biologically active, and R-methoprene, which is less effective . Methoprene was first registered for use in the United States in 1975 and has since become a common ingredient in over 500 pesticide products, particularly in formulations targeting fleas, flies, and mosquitoes .

Methoprene acts as a juvenile hormone analog, mimicking the natural JH that regulates molting and metamorphosis in insects []. When exposed to methoprene during their nymphal stage, insects are unable to undergo the final molt into a reproductive adult []. This effectively disrupts the insect's life cycle and prevents population growth.

Physical and Chemical Properties

  • Appearance: Amber liquid []
  • Molecular Formula: C19H34O3 []
  • Molar Mass: 310.48 g/mol []
  • Boiling Point: 100°C (at 0.05 mmHg) []
  • Solubility: Soluble in most organic solvents (acetone, hexane, methanol) [], slightly soluble in water []
  • Stability: Stable under normal environmental conditions, degrades under sunlight and high temperatures []
  • Toxicity: Low acute toxicity in mammals.
  • Carcinogenicity: No classification as a carcinogen by regulatory agencies.
  • Environmental Impact: Considered relatively safe for non-target organisms like fish and birds. However, it can be toxic to some beneficial insects like honeybees.
That affect its stability and degradation. It is relatively stable in neutral to alkaline conditions but can hydrolyze rapidly in acidic environments (pH 1.2), with a half-life of approximately 17 hours at 37°C . In aqueous solutions exposed to sunlight, methoprene degrades quickly, with reported half-lives ranging from less than one day to five days depending on conditions . The photolytic degradation leads to several transformation products, including [E,Z]-S-methoprene and other unidentified components .

As an insect growth regulator, methoprene's primary biological activity involves mimicking the action of juvenile hormones in insects. This interference disrupts normal developmental processes, leading to the prevention of metamorphosis in larvae. Methoprene has been shown to be effective against a wide range of insect species, including mosquitoes, flies, moths, and beetles . While it is considered low in toxicity to mammals and birds, it exhibits moderate toxicity to some aquatic organisms . Studies indicate that methoprene does not bioaccumulate significantly in animal tissues and is rapidly metabolized and excreted .

Methoprene can be synthesized through several methods involving the reaction of various chemical precursors. The synthesis typically begins with the preparation of intermediates such as trimethyl dodecadienoate. The final steps involve esterification reactions to form the desired methoprene compound. Specific details on the exact synthetic pathways are proprietary but generally follow established organic chemistry protocols for synthesizing complex esters and dienes.

Methoprene is widely used in pest control applications due to its effectiveness as an insect growth regulator. Its applications include:

  • Agriculture: Control of insect pests in crops.
  • Public Health: Used in mosquito control programs to reduce populations of disease-carrying insects.
  • Veterinary Medicine: Found in flea treatments for pets.
  • Food Storage: Employed in stored grain protection against insect infestations.
  • Home Use: Incorporated into various household insecticides and flea collars .

Interaction studies have shown that methoprene does not exhibit significant endocrine-disrupting effects at environmentally relevant concentrations. Research indicates that it lacks estrogenic or androgenic activity based on laboratory studies with mammals . Additionally, methoprene's rapid degradation under environmental conditions minimizes its potential for long-term ecological impact.

Methoprene belongs to a class of compounds known as juvenile hormone analogs or insect growth regulators. Here are some similar compounds:

  • Pyriproxyfen: Another juvenile hormone analog used against various insect pests; it is structurally different but serves a similar purpose.
  • Fenoxycarb: An insect growth regulator that interferes with the hormonal control of insect development.
  • Buprofezin: A compound used primarily for controlling whiteflies and other pests by inhibiting molting.

Uniqueness of Methoprene

Methoprene's uniqueness lies in its specific action as an analog of juvenile hormone, making it particularly effective against a broad spectrum of insects while being less toxic to non-target species compared to traditional pesticides. Its stability under neutral conditions and rapid breakdown under UV light further enhance its suitability for use in various environments without significant ecological risk.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Amber liquid; [Merck Index]

Color/Form

Clear amber liquid
Pale yellow liquid (technical grade)

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Exact Mass

310.25079494 g/mol

Monoisotopic Mass

310.25079494 g/mol

Boiling Point

256 °C
BP: 100 °C at 0.05 mm Hg

Flash Point

Flash point is 187 °C (Open cup)
Flash point is 96 °C (Closed cup).

Heavy Atom Count

22

Density

0.9261 g/mL at 20 °C

LogP

5.5 (LogP)
log Kow = 5.50

Odor

Faint fruity odor

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8B830OJ2UX

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (99.49%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Technical grade methoprene is an amber liquid. It has a faint fruity odor and is slightly soluble in water. USE: Methoprene is used as an insecticide. EXPOSURE: Workers that produce or use methoprene may breathe in mists or have direct skin contact. The general population may be exposed by dermal contact with consumer products containing methoprene. If methoprene is released to the environment, it will be broken down in air by reaction with hydroxyl radicals and ozone. It may be broken down by sunlight. It will volatilize from moist soil and water surfaces. However, this process will be hindered because methoprene will bind to particles. It will be broken down by sunlight on water and on soil surfaces. It is not expected to move through soil. Methoprene may be broken down by microorganisms and is expected to build up in fish. RISK: Data on the potential for methoprene to produce toxic effects in humans were not available. Methoprene is not a skin or eye irritant in laboratory animals. No toxic effects were observed in laboratory animals exposed to methoprene over time in their feed or on their skin. Lifetime oral exposure to methoprene did not cause cancer in laboratory animals. No evidence of infertility, increased abortion, or birth defects were observed in laboratory animals exposed to methoprene before and/or during pregnancy. The U.S. EPA Office of Pesticide Programs determined that oral, dermal, or inhalation exposure to methoprene for an extended duration is not likely to cause toxic effects in humans. The potential for methoprene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ The effects of methoprene, a juvenile hormone analogue (JHA), on Trypanosoma cruzi bloodstream trypomastigotes (Tulahuen strain, Tul 2 stock) were studied. It was observed that 150 uM of methoprene in in vitro experiments cause cellular death of T. cruzi. In contrast, methoprene was not able to clear bloodstream trypomastigotes in in vivo experiments, but it was observed a decrease of parasitemia levels of infected mice treated with 200 ug of methoprene/mouse/day during 5 days. According to these results and the low toxicity of methoprene, we suggest that this compound will serve as an effective agent to sterilize blood for transfusions.
/EXPL THER/ Drug therapy for the treatment of African sleeping sickness is limited by toxicity and resistance and in the last 50 years only one new drug has been introduced for the treatment of the human disease. We report that the juvenile hormone analog, methoprene, and several structurally related isoprenoid compounds kill Trypanosoma brucei in culture. Of the other isoprenoids tested, juvenile hormone III and mammalian retinoid X receptor ligands were the most potent trypanocides. Both the procyclic forms and the bloodstream trypomastigotes are killed by these compounds with LD50 values of 5-30 uM. Of the two methoprene stereoisomers, the EE form was the most active, suggesting that a protein target may be involved in mediating effects of these analogues against the parasite. Methoprene was not, however, able to clear trypanosomes from the blood of infected mice. Methoprene acid, the immediate downstream metabolite of methoprene, is not an effective anti-trypanosomal agent, suggesting that in the mice methoprene is converted to an inactive compound. Since methoprene and its analogues have low and well characterized toxicity in mammals these studies stress the importance of further exploring these isoprenoids as lead compounds for the treatment of African sleeping sickness.

Mechanism of Action

Methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) is an insect juvenile hormone agonist that blocks metamorphosis in some insects. Recent evidence suggests that a metabolite, methoprene acid, activates vertebrate retinoid X receptors (RXRs), and may interfere with retinoic acid-regulated developmental processes. Methoprene, methoxy-methoprene acid, and two major breakdown products were tested for their ability to interfere with retinoid-regulated pathways when using transfected cells. The CV-1 cells were transiently transfected with genes encoding RXRs and response elements attached to luciferase reporters, and retinoic acid-sensitive F9 cells were stably transfected with retinoic acid receptor (RAR)/RXR response elements attached a lacZ reporter (Sil-REM/beta-gal-NEO). Experiments confirmed that methoxy-methopreneacid acted as a ligand for RXRs and was capable of activating transcription through RAR/RXR response elements. However, neither methoprenenor the breakdown products, 7-methoxycitronellal and 7-methoxycitronellic acid, activated transcription in transfected CV-1 or F9 cells.Methoprene and methoxy-methoprene acid may interfere with the conversion of all-trans-retinol and all-trans-retinaldehyde to all-trans-retinoic acid in the F9-derived cell line. Methoprene was as effective as the retinol dehydrogenase inhibitor citral in blocking the retinol-induced transcription of RAR/RXR-regulated reporter genes, whereas methoxy-methoprene acid blocked transcription stimulated by retinaldehyde.
In holometabolous insects such as mosquito, Aedes aegypti, midgut undergoes remodeling during metamorphosis. Insect metamorphosis is regulated by several hormones including juvenile hormone (JH) and 20-hydroxyecdysone (20E). The cellular and molecular events that occur during midgut remodeling were investigated by studying nuclear stained whole mounts and cross-sections of midguts and by monitoring the mRNA levels of genes involved in 20E action in methoprene-treated and untreated Ae. aegypti. We used JH analog, methoprene, to mimic JH action. In Ae. aegypti larvae, the programmed cell death (PCD) of larval midgut cells and the proliferation and differentiation of imaginal cells were initiated at about 36 hr after ecdysis to the 4th instar larval stage (AEFL) and were completed by 12 hr after ecdysis to the pupal stage (AEPS). In methoprene-treated larvae, the proliferation and differentiation of imaginal cells was initiated at 36h AEFL, but the PCD was initiated only after ecdysis to the pupal stage. However, the terminal events that occur for completion of PCD during pupal stage were blocked. As a result, the pupae developed from methoprene-treated larvae contained two midgut epithelial layers until they died during the pupal stage. Quantitative PCR analyses showed that methoprene affected midgut remodeling by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc and drice, the genes that are shown to play key roles in 20E action and PCD. Thus, JH analog, methoprene acts on Ae. aegypti by interfering with the expression of genes involved in 20E action resulting in a block in midgut remodeling and death during pupal stage.
... Here, a major malaria vector, Anopheles gambiae Giles, was used as a model insect to study the action of methoprene on female reproduction. Ecdysteroid titers and expression profiles of ecdysone-regulated genes were determined before and after a blood meal. An ecdysteroid peak was detected at 12 hr post blood meal (PBM). The maximum expression of ecdysone-regulated genes, such as ecdysone receptor (EcR), hormone receptor 3 (HR3) and vitellogenin (Vg) gene, coincided with the ecdysteroid peak. Interestingly, topical application of methoprene at 6 hr PBM delayed ovarian development and egg maturation by suppressing the expression of ecdysone-regulated genes in female mosquitoes. The data suggest that ecdysteroid titers are correlated with Vg synthesis, and methoprene affects vitellogenesis by modulating ecdysteroid action in A. gambiae.
Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adults when applied to larval stages.

Vapor Pressure

0.0000236 [mmHg]
2.36X10-4 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

40596-69-8
52020-07-2

Absorption Distribution and Excretion

When (14)C methoprene was administered orally to rats, slightly less than 20% was excreted within 5 days in the urine and a similar amount in feces and almost 40% was excreted as (14)C02. About 17% was retained in the body. Highest concentrations were in liver (84.5 ppm), kidneys (29 ppm), lungs (26 ppm), fat (36.5 ppm), and the adrenal cortex (12-13 ppm). About 12 labeled compounds were detected in the urine but no unchanged methoprene was observed.
Distribution and elimination of (14)C given to chickens as methoprene (14)C (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienate 5 (14)C were investigated. When about 4 mg of methoprene was given in a single oral dose to colostomized chickens, elimination of (14)C was greatest in exhaled air; however, when 105 or 107 mg of methoprene was given, elimination of (14)C was greatest in urine. Up to 19% of the (14)C from a single dose of methoprene was eliminated over a 14 day period in the eggs of laying hens, and (14)C was detected in all tissues and organs examined.
When the metabolic fate of methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl- 2,4-dodecadienoate) was studied in a guinea pig, a steer, and a cow, a rather large percentage of the radiolabel was incorporated in the tissues and respired by the animals. In the urine and feces, a small amount of radiolabel was metabolized into free primary metabolites, somewhat more was incorporated into simple glucuronides, and a considerable quantity of radiolabel was found in polar compounds, possibly complex conjugates or polar biochemicals. No methoprene was found in the urine, but approximately 40% of the radiolabel in feces was contributed by unmetabolized methoprene. The formation of conjugates and the metabolism of methoprene was more extensive in the steer than in the guinea pig.
Treatment of Leghorn chickens with a single oral dose of (5-14C)methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) resulted in residual radioactivity in tissues and eggs. The chemical nature of the residual radiolabel in tissue (muscle, fat, liver), eggs, and excrement was thoroughly examined at several doses (0.6 to 77 mg/kg). Although a high initial dose (59 mg/kg) resulted in methoprene residues in muscle (0.01 ppm), fat (2.13 ppm), and egg yolk (8.03 ppm), these residues of methoprene represented only 39 and 2% of the total (14)C label in fat and egg yolk, respectively. Radiolabeled natural products from extensive degradation of methoprene were by far the most important 14C residues in tissues and eggs, particularly at the lower dose of 0.6 mg/kg where (14)C cholesterol and normal (14)C fatty acids (as triglyceride) contributed 8 and 71% of the total radiolabel in egg yolk. Novel minor metabolites of methoprene were observed in lipid depots, resulting from saturation of the dienoate system. These minor metabolites were conjugated to glycerol and/or cholesterol. radioactivity were found in the bile, liver, skin, fetus, and udder. In all species, approximately 40 percent of the radioactivity in the feces was due to unchanged methoprene. No methoprene was found in the urine.
For more Absorption, Distribution and Excretion (Complete) data for METHOPRENE (6 total), please visit the HSDB record page.

Metabolism Metabolites

About 4 mg (14)C methoprene was administered orally to colostomized chickens. (14)C02 was the main (14)C product detected. When large doses were given, elimination was greatest in urine and (14)C was also found in the eggs and all tissues and organs examined ... . In addition to natural (14)C cholesterol and (14)C fatty acid triglycerides, there were metabolites conjugated to glycerol and/or cholesterol. Urine ... and ... feces contained compounds ... and each had undergone considerable isomerization. About 19% of the (14)C appeared in the eggs. Most of this was associated with egg proteins. The egg yolks also had radiolabeled fatty acid glycerides and cholesterol. Blood contained radiolabeled cholesterol and traces of cholesteryl esters. Tissue residues were similar to those found in eggs.
A Hereford steer received a single oral dose of 5-(14)C-methoprene and sacrificed 2 weeks later. No primary metabolites were observed in fat, muscle, liver, lung, blood and bile. However, the majority of the tissue radioactivity was present as (14)C cholesterol. About 72% of the activity in bile appeared in cholesterol, cholic acid, and deoxycholic acid. Protein and cholesteryl esters of fatty acids also contained some radioactivity.
When administered to a lactating cow, 5-(14)C-methoprene gave rise to randomly labeled acetate. This was incorporated into milk fat which was degraded to saturated and mono and di- enoic fatty acids. Labeled lactose, lactalbumin, casein, and free and esterified cholesterol was also observed ... . Similar qualitative results were observed in urine of a guinea pig orally dosed with methoprene. Quantitative differences were observed.
Studies with housefly microsomal enzymes showed that the Beta-esterases present did not appreciably hydrolyze methoprene whereas other analogs were metabolized. Microsomal oxidase activity against juvenile hormone analogs was greater in resistant fly strains. ... Branched chain esters of methoprene analogs did not show significant difference in hydrolysis by housefly microsomal esterases. Methoprene was effective at 0.1 ug/pupa while others were ineffective at 10 ug/pupa.
For more Metabolism/Metabolites (Complete) data for METHOPRENE (15 total), please visit the HSDB record page.

Wikipedia

Methoprene

Biological Half Life

The degradation of methoprene by unidentified pond organisms was studied. The half-life in the pond water was about 30 h at 0.001 ppm and 40 h at 0.01 ppm.
In wheat, the half-life of methoprene was estimated to be 3 to 7 weeks, depending on moisture content. The only metabolite observed was the free acid.

Use Classification

Agrochemicals -> Pesticides
INSECTICIDES

Methods of Manufacturing

To a mixture of 10 g of 7-methoxy-3,7-dimethyloctan-1-al, 17 g of diethyl 3-ethoxycarbonyl-2-methylprop-2-enyl phosphonate (77% trans), and 150 ml of dimethylformamide, under nitrogen, 0 °C, with stirring, is added sodium isopropanolate (prepared from 1.5 g of sodium in 150 ml of isopropanol). After addition is complete, the reaction is stirred for 18 hours at room temperature and then worked up by extraction with hexane to yield isopropyl-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate (mostly trans-2, trans-4), which can be chromatographed and distilled for further purification.
Isopropanol + bromoacetic acid + chloroacetone + methoxycitronellal (esterification/Reformatsky reaction/dehydration/Wittig reaction

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies methoprene as unlikely to present an acute hazard in normal use; Main Use: insect growth regulator.
Listed as an ingredient in drops to prevent fleas in dogs

Analytic Laboratory Methods

In order for grain handlers and traders to reliably estimate residues of grain protectants in the field, antibody-based rapid tests were developed for carbaryl (1-naphthyl methylcarbamate) and methoprene [isopropyl (E,E)-(RS)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate]. To complement the rapid analysis, a simple and rapid extraction technique was developed. In these tests, a pesticide-containing methanol extract of the grain sample and an enzyme-labeled component are added to precoated strips. After a brief incubation, the strips are washed and a substrate/chromogen for the enzyme is added. The color developed is stopped by acidification and the results are read either by eye or in a portable field photometer. The overall test time is under 20 minutes. For carbaryl, the test had a limit of detection of 4.5 ppb (1.1 ppm in grain), while the methoprene test had a limit of detection of 4 ppb (1 ppm in grain) based on the lower datum point, which is 15% inhibition, in the standard curves. Both assays can be used as a screening test for carbaryl and methoprene in animal feed grains.
The invasion and subsequent spread of the mosquito-borne West Nile virus in the United States has resulted in increased use of methoprene. With the increased need for sensitive detection and monitoring of methoprene in the environment, an analytical LC/ESI-MS/MS method has been developed for the analysis of methoprene and two analogues, kinoprene and hydroprene, in water. To improve the ionization efficiency of the nonpolar analytes, a derivatization step with the Cookson-type reagent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) was used. Derivatization improved the limit of detection 100-fold. For tandem MS analyses, limits of detection in environmental water samples (S/N = 3) are about 6 pg/mL for methoprene and 20 pg/mL for kinoprene and hydroprene, resulting in limits of quantification (S/N = 10) of 20 pg/mL for methoprene and 60 pg/mL for hydroprene and kinoprene extracted from 10 mL of water. This method was applied to measure methoprene concentrations in water samples from a treated site.
We studied the determination of methoprene in foods by high-performance liquid chromatography (HPLC). The sample was extracted with acetonitrile and the extract was salted out by adding sodium chloride, allowing the acetonitrile layer to separate. The acetonitrile solution was washed with hexane saturated with acetonitrile, cleaned up on a Florisil column and determined by HPLC. The recovery of methoprene from spiked samples was 74.6-82.8%. In an evaluation of this method by 6 analytical laboratories, mean recoveries from spiked samples ranged from 79.4% to 84.6%. Repeatability relative standard deviation values were 2.3-8.8% and reproducibility relative standard deviation values were 8.8-23.6%. The detection limits were 0.001-0.02 ug/g and below the detection limit of the Notified Analytical Method.
A method was developed for the quantitative determination of alachlor, benalaxyl, clomazone, diflubenzuron, dimethomorph, diphenamid, ethofumesate, metalaxyl, methoprene, metobromuron and piperonyl butoxide on tobacco. The pesticides were extracted with water and methanol from five different types of tobacco. The extracts were purified by partition on an extraction cartridge containing diatomaceous earth. The purified extracts were analyzed by reversed-phase high-performance liquid chromatography connected to an atmospheric pressure ionization-electrospray-triple quadrupole mass spectrometer operating in the positive ion mode. Two different transitions and their relative intensities were monitored for unambiguous identification. All pesticides presented overall recovery rates between 35% and 110%. The trueness is near 100% and the interday precision is below 15%. The limits of quantifications are equal or below the guidance residue levels proposed by the Agrochemical Advisory Committee of CORESTA, an association of organizations having scientific research relative to tobacco.
For more Analytic Laboratory Methods (Complete) data for METHOPRENE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A method was validated and applied for the analysis of the insect growth regulator methoprene [Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate], its metabolite methoprene acid, the insecticide permethrin [3-(2,2-dichloro-ethenyl)-2,2-dimethylcyclopropanecarboxylic acid(3-phenoxyphenyl)methylester], and two of its metabolites, m-phenoxybenzyl alcohol and m-phenoxybenzoic acid, in rat plasma and urine using solid-phase extraction and reversed-phase high performance liquid chromatography. The analytes were separated using gradient of 55-100% acetonitrile in water (pH 4.0) at a flow rate ranging between 0.6 and 1.0 mL/min over a period of 20 min, and UV detection at 210 and 254 nm. The retention times ranged from 7.3 to 18.4 min. The limits of detection ranged between 50 and 100 ng/ml, while limits of quantitation were 100-150 ng/mL. Average percentage recovery of five spiked plasma samples was 83.6 +/- 3.9, 80.1 +/- 5.4, 82.1 +/- 4.4, 83.7 +/- 3.9 and 83.1 +/- 4.7, and from urine 79.3 +/- 4.3, 82.0 +/- 5.4, 80.7 +/- 4.2, 78.9 +/- 5.7 and 83.9 +/- 4.5 for methoprene, methoprene acid, permethrin, m-phenoxybenzyl alcohol and m-phenoxybenzoic acid, respectively. The method was linear and reproducible over the range of 100-1000 ng/mL. This method was applied to analyze the above chemicals and metabolites following their combined administration in rats.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Exposure to multiple stressors from natural and anthropogenic sources poses risk to sensitive crustacean growth and developmental processes. Applications of synthetic pyrethroids and insect growth regulators near shallow coastal waters may result in harmful mixture effects depending on the salinity regime. The potential for nonadditive effects of a permethrin (0.01-2 ug/L), methoprene (0.03-10 ug/L ), and salinity (10-40 ppt) exposure on male and female Uca pugnax limb regeneration and molting processes was evaluated by employing a central composite rotatable design with multifactorial regression. Crabs underwent single-limb autotomy followed by a molting challenge under 1 of 16 different mixture treatments. During the exposure (21-66 d), individual limb growth, major molt stage duration, abnormal limb regeneration, and respiration were monitored. At 6 d postmolt, changes in body mass, carapace width, and body condition factor were evaluated. Dorsal carapace tissue was collected, and protein and chitin were extracted to determine the composition of newly synthesized exoskeleton. The present results suggest chronic, low-dose exposures to multiple pesticide stressors cause less-than-additive effects on U. pugnax growth processes. Under increasing concentrations of methoprene and permethrin, males had more protein in their exoskeletons and less gain in body mass, carapace width, and body condition compared to females. Females exhibited less gain in carapace width than controls in response to methoprene and permethrin. Females also displayed elevated respiration rates at all stages of molt, suggesting a high metabolic rate. Divergent growth and fitness between the sexes over the long term could influence crustacean population resilience.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1. Walker AN, Bush P, Puritz J, Wilson T, Chang ES, Miller T, Holloway K, Horst MN. Bioaccumulation and Metabolic Effects of the Endocrine Disruptor Methoprene in the Lobster, Homarus americanus. Integr Comp Biol. 2005 Jan;45(1):118-26. doi: 10.1093/icb/45.1.118. PMID: 21676752.

2. Marchal E, Hult EF, Huang J, Pang Z, Stay B, Tobe SS. Methoprene-tolerant (Met) knockdown in the adult female cockroach, Diploptera punctata completely inhibits ovarian development. PLoS One. 2014 Sep 8;9(9):e106737. doi: 10.1371/journal.pone.0106737. PMID: 25197795; PMCID: PMC4157775.

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